molecular formula C6H2Cl2N2O2S3 B1302052 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride CAS No. 306937-21-3

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

Cat. No.: B1302052
CAS No.: 306937-21-3
M. Wt: 301.2 g/mol
InChI Key: DCLCBWFFYZNVES-UHFFFAOYSA-N
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Description

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride is a chemical compound with the empirical formula C6H2Cl2N2O2S3 and a molecular weight of 301.19 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a thiophene ring, both of which are functionalized with sulfonyl chloride and chlorine groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 5-chloro-1,2,4-thiadiazole with thiophene-2-sulfonyl chloride under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds . This reactivity can disrupt normal biological functions and has been exploited in the development of antimicrobial and antiviral agents . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride include other thiadiazole and thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the combination of the thiadiazole and thiophene rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCBWFFYZNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370967
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-21-3
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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